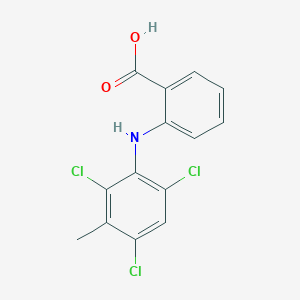
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of three chlorine atoms and a methyl group attached to the aniline ring, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloro-3-methylanilino)benzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4,6-trinitrotoluene.
Reduction: The nitro groups in 2,4,6-trinitrotoluene are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2,4,6-triaminotoluene.
Chlorination: The amino groups in 2,4,6-triaminotoluene are selectively chlorinated using chlorine gas to produce 2,4,6-trichloro-3-methylaniline.
Coupling with Benzoic Acid: Finally, 2,4,6-trichloro-3-methylaniline is coupled with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trichloro-3-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorobenzoic acid: Similar structure but lacks the aniline moiety.
2-(3-Chloro-2-methylanilino)benzoic acid (Tolfenamic acid): Similar structure with fewer chlorine atoms.
Uniqueness
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid is unique due to the presence of three chlorine atoms and a methyl group on the aniline ring, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
86282-86-2 |
|---|---|
Fórmula molecular |
C14H10Cl3NO2 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
2-(2,4,6-trichloro-3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H10Cl3NO2/c1-7-9(15)6-10(16)13(12(7)17)18-11-5-3-2-4-8(11)14(19)20/h2-6,18H,1H3,(H,19,20) |
Clave InChI |
KQVCTUMYGBOANO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)Cl)NC2=CC=CC=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
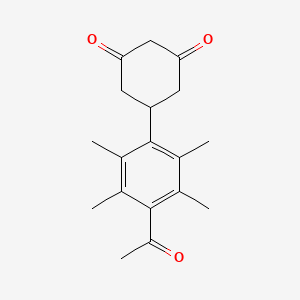
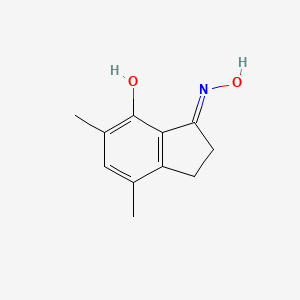


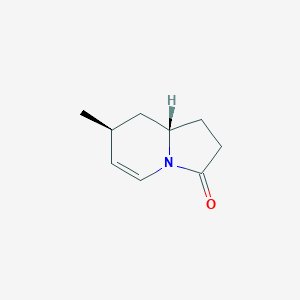

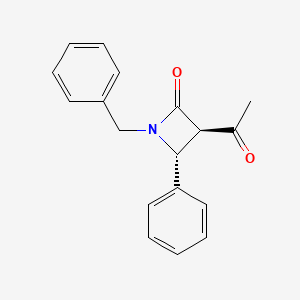

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)

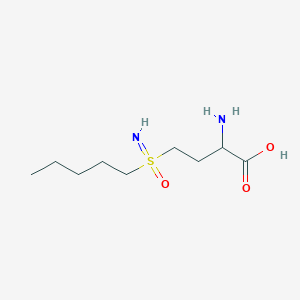
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)

